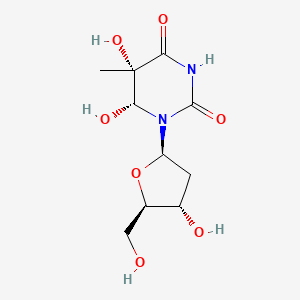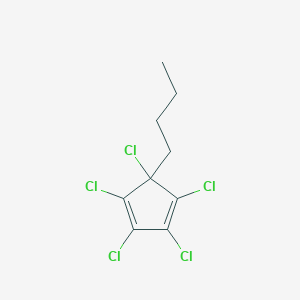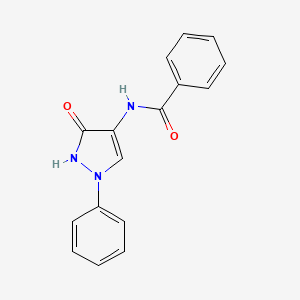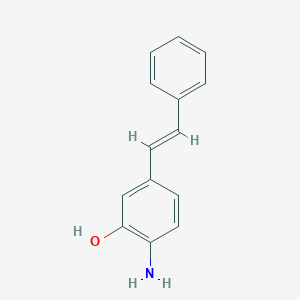
(E)-4-Amino-3-stilbenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Amino-3-stilbenol is an organic compound characterized by its stilbene backbone with an amino group at the 4-position and a hydroxyl group at the 3-position. Stilbenes are a group of compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Amino-3-stilbenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the stilbene backbone, which can be achieved through the Wittig reaction or the Heck coupling reaction.
Hydroxylation: The hydroxyl group at the 3-position can be introduced via selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: (E)-4-Amino-3-stilbenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-4-Amino-3-stilbenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of (E)-4-Amino-3-stilbenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The amino group can interact with enzymes, inhibiting their activity and affecting metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
(E)-4-Amino-3-stilbenol can be compared with other stilbene derivatives, such as:
Resveratrol: Known for its antioxidant and anti-inflammatory properties, resveratrol has a similar stilbene backbone but differs in the position and type of functional groups.
Pterostilbene: Another stilbene derivative with enhanced bioavailability and similar biological activities.
Dihydrostilbenes: Reduced forms of stilbenes with different chemical and biological properties.
Uniqueness: this compound is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activities compared to other stilbene derivatives.
Propiedades
Número CAS |
33388-92-0 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-amino-5-[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C14H13NO/c15-13-9-8-12(10-14(13)16)7-6-11-4-2-1-3-5-11/h1-10,16H,15H2/b7-6+ |
Clave InChI |
CEPDFPAGNSKBCG-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2)N)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


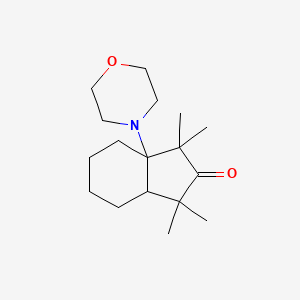
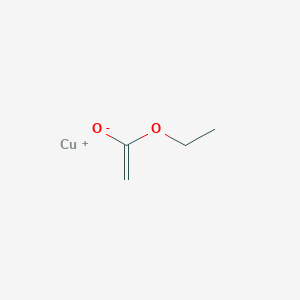
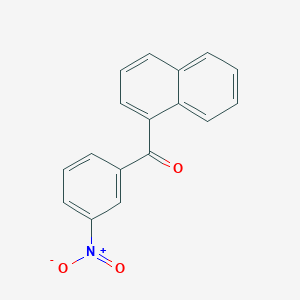

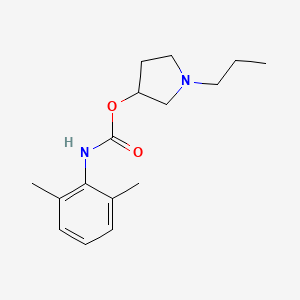
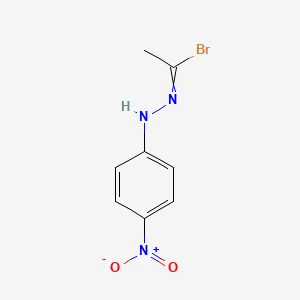

![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
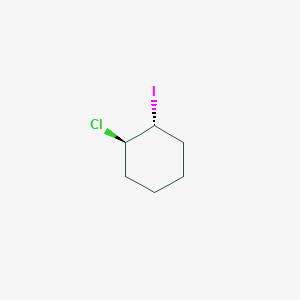
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
